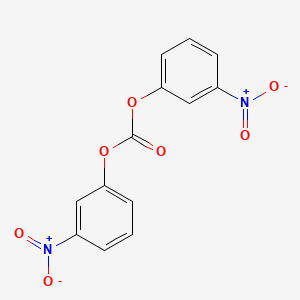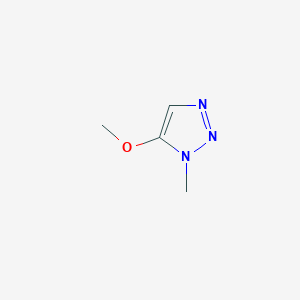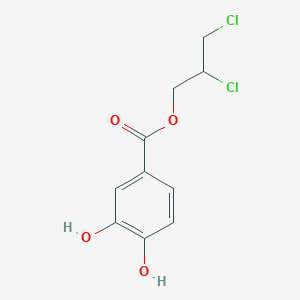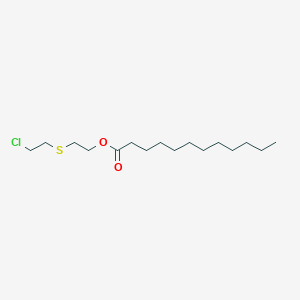![molecular formula C13H13ClO2 B14733909 2-[(2-Chloroethoxy)methoxy]naphthalene CAS No. 5409-86-9](/img/structure/B14733909.png)
2-[(2-Chloroethoxy)methoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloroethoxy)methoxy]naphthalene is an organic compound with the molecular formula C13H13ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both chloroethoxy and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroethoxy)methoxy]naphthalene typically involves the reaction of 2-naphthol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol is replaced by the 2-chloroethoxy group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-[(2-Chloroethoxy)methoxy]naphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivatives.
Substitution: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Various substituted naphthalene derivatives
科学的研究の応用
2-[(2-Chloroethoxy)methoxy]naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(2-Chloroethoxy)methoxy]naphthalene involves its interaction with specific molecular targets and pathways. The chloroethoxy group can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in oxidative stress and apoptosis pathways.
類似化合物との比較
Similar Compounds
2-Methoxynaphthalene: Lacks the chloroethoxy group, making it less reactive in certain chemical reactions.
2-Chloronaphthalene: Lacks the methoxy group, affecting its solubility and reactivity.
2-Ethoxynaphthalene: Similar structure but with an ethoxy group instead of chloroethoxy, leading to different chemical properties.
Uniqueness
2-[(2-Chloroethoxy)methoxy]naphthalene is unique due to the presence of both chloroethoxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
5409-86-9 |
|---|---|
分子式 |
C13H13ClO2 |
分子量 |
236.69 g/mol |
IUPAC名 |
2-(2-chloroethoxymethoxy)naphthalene |
InChI |
InChI=1S/C13H13ClO2/c14-7-8-15-10-16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2 |
InChIキー |
KWOHEQXLFDGBHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)


![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)


![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)




![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
